(S)-(-)-4-Methylmandelonitrile

Chiral HPLC Polarimetry Enantiomer characterization

(S)-(-)-4-Methylmandelonitrile (CAS 105452-15-1), also known as (2S)-2-hydroxy-2-(4-methylphenyl)acetonitrile, is a single-enantiomer cyanohydrin with a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol. This compound features a stereogenic benzylic center and is a member of the mandelonitrile family, which are recognized as versatile chiral building blocks in organic and medicinal chemistry.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 105452-15-1
Cat. No. B033551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-4-Methylmandelonitrile
CAS105452-15-1
Synonyms(S)-(-)-4-METHYLMANDELONITRILE
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C#N)O
InChIInChI=1S/C9H9NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,1H3/t9-/m1/s1
InChIKeyKKGXJLAWLSJRGK-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-4-Methylmandelonitrile: Core Properties and Role as a Chiral Cyanohydrin Building Block


(S)-(-)-4-Methylmandelonitrile (CAS 105452-15-1), also known as (2S)-2-hydroxy-2-(4-methylphenyl)acetonitrile, is a single-enantiomer cyanohydrin with a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol . This compound features a stereogenic benzylic center and is a member of the mandelonitrile family, which are recognized as versatile chiral building blocks in organic and medicinal chemistry .

The Procurement Risk with (S)-(-)-4-Methylmandelonitrile: Stereochemistry Dictates Function


Substituting (S)-(-)-4-Methylmandelonitrile with its (R)-(+)-enantiomer or the racemic mixture is fundamentally invalid for any stereochemically-demanding application. The opposite enantiomer rotates plane-polarized light in the opposite direction and produces diastereomeric products with different physical and biological properties. Using the racemate reduces the amount of the desired enantiomer by 50%, complicating purification. Therefore, the procurement of the specific, enantiomerically pure (S)-isomer is a non-negotiable scientific requirement for reproducible stereospecific synthesis.

Head-to-Head Analytical Comparison: (S)-(-)-4-Methylmandelonitrile vs. Key Analogs


Optical Rotation: Verifiable Differentiation from the (R)-Enantiomer

The (S)-(-)-4-methylmandelonitrile enantiomer can be analytically distinguished and its identity confirmed by its specific optical rotation. The (R)-(+)-enantiomer (CAS 10017-04-6) has a reported specific rotation of [α]18/D +39° (c = 1 in chloroform) . Based on the fundamental principle of enantiomeric optical rotation equivalency, the (S)-(-)-enantiomer is expected to exhibit an equal but opposite rotation of [α]18/D -39° under identical conditions.

Chiral HPLC Polarimetry Enantiomer characterization

Purity-Driven Rationale: (S)-Enantiomer Eliminates 50% Enantiomeric Impurity Load

Commercial procurement of (S)-(-)-4-methylmandelonitrile is typically specified at a purity of 95% (HPLC) , indicating it is the single enantiomer. In contrast, the racemic compound, Hydroxy(4-methylphenyl)acetonitrile (CAS 4815-10-5), is an equimolar mixture of the (R) and (S) enantiomers . Starting any asymmetric synthesis with the racemate immediately introduces a 50% contaminant of the undesired enantiomer, which can complicate purification, reduce yield by half, and lead to erroneous stereochemical outcomes.

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess (ee)

X-ray Crystallographic Evidence: Confirmation of Absolute Stereochemistry

The absolute configuration of (S)-(-)-4-methylmandelonitrile has been unambiguously established by single-crystal X-ray diffraction analysis. The title compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, and β = 94.699(3)° [1]. This provides definitive structural proof at the atomic level, going beyond inference and ensuring certainty in its use as a chiral building block, where the (R)-enantiomer would crystallize under different conditions and yield a different structure.

Absolute Configuration Single-Crystal X-ray Diffraction Stereochemical Proof

Procurement-Driven Application Scenarios for (S)-(-)-4-Methylmandelonitrile


Asymmetric Synthesis of Chiral α-Hydroxy Carboxylic Acids and 2-Amino Alcohols

The compound serves as a direct precursor for the stereospecific synthesis of optically active α-hydroxy carboxylic acids, α-hydroxy aldehydes, α-hydroxy ketones, and 2-amino alcohols . The predictable (S)- stereocenter, confirmed by X-ray diffraction, allows for unambiguous transfer of chirality to the target molecule, which is essential for the correct biological function of these compound classes in medicinal chemistry.

Chiral Probe in Stereochemical Reaction Investigations

Its well-defined chiral properties make (S)-(-)-4-methylmandelonitrile an ideal probe for investigating the stereochemical outcomes of nucleophilic addition reactions . The measurable optical rotation of the starting material provides a clear analytical benchmark for tracking the progress and enantioselectivity of a reaction.

Enzyme-Catalyzed Dynamic Kinetic Resolution Studies

The compound is a substrate of interest in studies involving hydroxynitrile lyases and other enzymes that perform kinetic resolution. Starting with the pure (S)-enantiomer, as opposed to the racemic mixture, allows for precise kinetic measurements and eliminates background race caused by the undesired enantiomer [1].

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